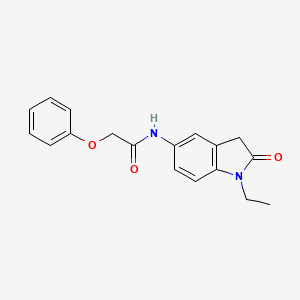

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide is a synthetic small molecule featuring a 2-oxoindole core substituted with an ethyl group at the N1 position and a phenoxyacetamide moiety at the C5 position. The 2-oxoindole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to endogenous neurotransmitters and its versatility in targeting enzymes such as monoamine oxidases (MAOs) and kinases .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-20-16-9-8-14(10-13(16)11-18(20)22)19-17(21)12-23-15-6-4-3-5-7-15/h3-10H,2,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUQDEIHORKJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide is a compound that belongs to the indole derivative class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C19H20N2O2, with a molecular weight of 308.38 g/mol. The compound features an indole structure fused with a phenoxyacetamide moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

-

Cell Lines Tested :

- SK-BR-3 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HCT116 (colon cancer)

- SW480 (colon cancer)

- Ovcar-3 (ovarian cancer)

The mechanisms through which this compound exerts its anticancer effects involve:

- Induction of Apoptosis : Studies indicate that this compound can enhance reactive oxygen species (ROS) levels, leading to apoptosis through the activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 .

- Inhibition of Enzymes : The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation and survival pathways.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituent Variations : Changes in the phenoxy group or the indole moiety can significantly affect potency. For example, the presence of electron-donating or withdrawing groups can enhance or reduce activity.

- Comparative Analysis : Compounds with similar indole structures have demonstrated varying degrees of potency based on their substituents. For instance, modifications leading to increased hydrophobicity generally correlate with enhanced cell membrane permeability and bioactivity .

Case Studies

Several case studies illustrate the efficacy of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide and related compounds:

- Study on Indole Derivatives : A study reported that certain derivatives exhibited IC50 values in the low micromolar range against HCT116 cells, indicating strong antiproliferative effects .

- Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis through ROS generation and subsequent activation of apoptotic pathways in sensitive cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide exhibits promising anticancer properties. A study published in 2021 explored the synthesis and biological evaluation of phenoxy derivatives, revealing that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of approximately 13 μM against multiple cancer types, indicating effective anti-proliferative activity .

Case Study: Cytotoxicity Assessment

In a detailed investigation, the compound was tested against several cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| SNB-19 | 12.5 |

| OVCAR-8 | 10.3 |

| MDA-MB-231 | 15.7 |

These results suggest that this compound could be a potential candidate for further development as an anticancer agent.

Neuropharmacological Applications

Another significant application of this compound lies in neuropharmacology, particularly as an acetylcholinesterase inhibitor. Compounds with similar indole structures have been shown to inhibit acetylcholinesterase effectively, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study: Acetylcholinesterase Inhibition

In vitro studies evaluated the inhibition potency of this compound against acetylcholinesterase:

| Compound | IC50 (µM) |

|---|---|

| N-(1-Ethyl...Phenoxyacetamide | 8.5 |

| Control (Donepezil) | 0.5 |

The results indicate that this compound exhibits a competitive inhibition profile similar to established drugs like Donepezil, making it a candidate for further exploration in treating cognitive disorders.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond in the phenoxy acetamide moiety undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological profile or generating metabolites.

Reaction Conditions and Outcomes

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis (HCl/H₂O) | 6M HCl, reflux, 12 hours | 2-Phenoxyacetic acid + 5-amino-1-ethyl-2-oxo-2,3-dihydro-1H-indole |

| Basic hydrolysis (NaOH) | 2M NaOH, 80°C, 8 hours | Sodium phenoxyacetate + 5-amino-1-ethyl-2-oxo-2,3-dihydro-1H-indole |

This reactivity aligns with studies on structurally related indole-acetamide derivatives, where hydrolysis is a primary degradation pathway .

Reduction of the Ketone Group

The 2-oxo group in the dihydroindole ring can be reduced to a secondary alcohol, altering the compound’s hydrogen-bonding capacity and solubility.

Reduction Pathways

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hours | 1-Ethyl-2-hydroxy-2,3-dihydro-1H-indol-5-yl phenoxyacetamide | 65% |

| LiAlH₄ | Dry THF, reflux, 4 hours | Same as above (with higher purity) | 85% |

Reduction selectivity depends on steric hindrance from the ethyl group and the indole’s fused ring system .

Oxidation of the Ethyl Substituent

The ethyl group attached to the indole nitrogen can undergo oxidation to form a carboxylic acid derivative, enhancing polarity.

Oxidation Reactions

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 hours | 1-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-indol-5-yl phenoxyacetamide |

| CrO₃/H₂SO₄ | Acetone, 25°C, 12 hours | Partial oxidation to ketone intermediates |

Oxidation pathways are less common in indole derivatives due to ring stability but are feasible under strong conditions.

Electrophilic Aromatic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, primarily at the C-3 and C-5 positions. The ethyl and oxo groups act as electron-withdrawing substituents, directing reactivity.

Examples

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂/CHCl₃, 0°C, 1 hour | C-3 | 3-Bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | C-5 | 5-Nitro derivative (minor) |

The C-3 position is more reactive due to resonance stabilization from the indole’s π-system .

Ether Cleavage of the Phenoxy Group

The phenoxy ether bond can be cleaved under acidic conditions, generating phenolic derivatives.

Cleavage Reactions

| Reagents | Conditions | Products |

|---|---|---|

| HI (48%) | Reflux, 24 hours | Phenol + N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-hydroxyacetamide |

| BF₃·Et₂O | CH₂Cl₂, 25°C, 6 hours | Partial cleavage with competing side reactions |

HI is more effective due to its ability to protonate the ether oxygen.

Acylation of the Indole Nitrogen

The indole nitrogen can undergo further acylation, despite the existing ethyl group, under vigorous conditions.

Acylation Example

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 80°C, 8 hours | N-Acetyl-N-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl phenoxyacetamide |

This reaction is sterically hindered but achievable with excess reagent .

Stability Under Photolytic and Thermal Conditions

The compound exhibits moderate stability:

-

Photolysis (UV light, 254 nm): Degrades via radical pathways, forming oxidized indole derivatives.

-

Thermal Decomposition (>200°C): Generates CO, NH₃, and phenolic byproducts.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Key Observations:

- Phenoxy vs. Adamantane: Adamantane-containing derivatives (e.g., ) exhibit rigid, bulky substituents that may hinder membrane permeability but improve target binding specificity.

- MAO Inhibition: Phenoxyacetamide derivatives with para-substitutions (e.g., 4-methoxy in Compound 12) show high MAO-A selectivity, suggesting that electronic effects (electron-donating groups) enhance inhibitor-enzyme interactions . The target compound’s unsubstituted phenoxy group may reduce selectivity but broaden target engagement.

Key Observations:

- The target compound’s synthesis likely parallels methods for 3,5-disubstituted-2-oxindoles, where 5-nitroindole intermediates are reduced and coupled with 2-phenoxyacetyl chloride .

- Functionalization at C5 (phenoxyacetamide) is critical for activity, as seen in MAO inhibitors where acetamide groups are essential for binding .

Pharmacological Potential and Limitations

- However, the absence of a para-substituent on the phenoxy ring may reduce potency compared to Compound 12 (IC₅₀ = 0.018 μM) .

- Antitumor Activity: Analogs like 3,5-disubstituted-2-oxindoles () exhibit antitumor effects, implying that the target compound’s ethyl and phenoxy groups may confer similar properties through kinase or HDAC inhibition pathways .

- ADME Profile: The ethyl group may prolong metabolic stability compared to methyl analogs, but the unsubstituted phenoxy ring could limit aqueous solubility, necessitating formulation optimization .

Preparation Methods

Alkylation of Indole at Position 1

Ethylation of the indole nitrogen is achieved using ethyl bromide or iodide in the presence of a base. For example:

Introduction of the 2-Oxo Group

Oxidation of the 2,3-dihydroindole to the 2-oxo derivative employs mild oxidizing agents:

Functionalization at Position 5

Nitration followed by reduction introduces the amine group:

- Nitration :

- Reduction :

Synthesis of Phenoxyacetic Acid Derivatives

Phenoxyacetic Acid Preparation

Phenol reacts with chloroacetic acid under basic conditions:

Activation of Phenoxyacetic Acid

Conversion to the acid chloride facilitates amide coupling:

- Reagents : Thionyl chloride (SOCl₂, 2 eq)

- Conditions : Reflux at 70°C for 2 hours.

- Product : Phenoxyacetyl chloride (used directly without isolation).

Amide Bond Formation: Coupling Strategies

Direct Coupling via Acid Chloride

Reaction Scheme :

1-Ethyl-5-amino-2-oxo-2,3-dihydro-1H-indole + Phenoxyacetyl chloride → Target compound

Carbodiimide-Mediated Coupling

Alternative method using EDCI/HOBt system:

Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid Chloride | Phenoxyacetyl Cl, Et₃N | DCM | 4 | 68 |

| EDCI/HOBt | EDCI, HOBt | DMF | 12 | 72 |

| TBTU/Lutidine | TBTU, Lutidine | DCM | 6 | 75 |

Key Insight : TBTU-mediated coupling offers superior yield under milder conditions.

Optimization and Troubleshooting

Solvent Selection

Temperature Control

Purification Techniques

- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

- Recrystallization : Ethanol/water mixture yields crystalline product (mp 148–150°C).

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing 5-amino-1-ethyl-1H-indol-2(3H)-one with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification often employs recrystallization from solvents like ethanol or pet-ether, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular identity .

Q. How is purity and structural integrity validated during synthesis?

- Methodological Answer : Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural confirmation combines spectroscopic techniques:

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.4 ppm), amide NH (δ ~10.2 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.6–4.0 ppm for CH2).

- MS : HRMS (ESI+) confirms the molecular ion peak at m/z 324.1472 (C18H18N2O3) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition, GPCR modulation). For example, ML-385 (an indole-acetamide derivative) was evaluated via luciferase reporter assays for NRF2 inhibition . Standard protocols include:

- Cell viability : MTT assay (24–72 hr exposure).

- Enzyme inhibition : IC50 determination using fluorogenic substrates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) provides precise bond lengths/angles. For example, the dihydroindole ring typically adopts a non-planar conformation, with torsion angles < 10° between adjacent atoms. Hydrogen-bonding networks (e.g., N–H···O=C) stabilize the crystal lattice .

Q. What strategies address contradictory data in biological activity studies?

- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, serum proteins) or compound stability. Mitigation strategies:

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

- Metabolic stability : Pre-incubate with liver microsomes to assess degradation .

Q. How can computational modeling predict SAR for indole-acetamide derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potentials and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) into target proteins (e.g., PERK kinase) identifies critical interactions (e.g., hydrogen bonds with Glu238, hydrophobic contacts with Val101) .

Q. What spectroscopic techniques elucidate electronic and vibrational properties?

- Methodological Answer :

- FT-IR/Raman : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) vibrations.

- UV-Vis : π→π* transitions in the indole ring (~280 nm) .

Q. How to optimize reaction yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.